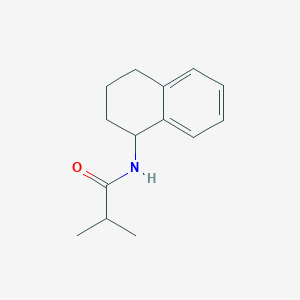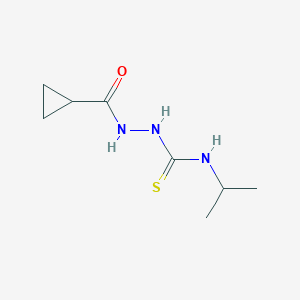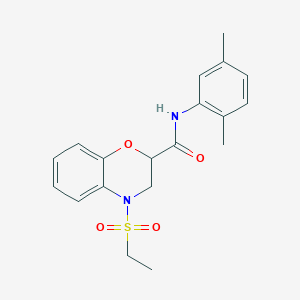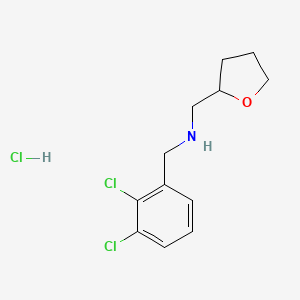
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide
Descripción general
Descripción
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a sulfonamide derivative that has been synthesized through various methods and has shown remarkable properties in scientific research.
Mecanismo De Acción
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide inhibits the activity of both cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the production of prostaglandins. The inhibition of these enzymes results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown remarkable biochemical and physiological effects in various studies. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to possess anti-cancer properties and has been studied for its potential as a prodrug for the treatment of cancer. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has also been shown to possess antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has several advantages for lab experiments, including its high solubility in water, which makes it easy to administer to animals. It also has a low toxicity profile, which makes it safe for use in animal studies. However, 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has some limitations, including its short half-life, which limits its effectiveness in vivo. It also has poor bioavailability, which limits its ability to reach target tissues.
Direcciones Futuras
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown significant potential in various fields of scientific research, and future studies should focus on its potential as a prodrug for the treatment of cancer and other diseases. Future studies should also focus on improving its bioavailability and half-life to increase its effectiveness in vivo. Other future directions include studying its potential as an anti-inflammatory and analgesic agent and exploring its antioxidant properties in more detail.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as a prodrug for the treatment of cancer and other diseases. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown to be effective in inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIVDMICLCCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4675611.png)

![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)


![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)

![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4675671.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4675675.png)